molecular formula C16H14F3NO B5461604 2-(3-methylphenyl)-N-[2-(trifluoromethyl)phenyl]acetamide

2-(3-methylphenyl)-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B5461604
M. Wt: 293.28 g/mol
InChI Key: PSCVZESHTFMBJI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound, based on its name, would consist of two phenyl rings, one substituted with a methyl group and the other with a trifluoromethyl group, connected by an acetamide group . The presence of these groups could influence the compound’s geometry, polarity, and other physical and chemical properties.


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the acetamide group could participate in hydrolysis, amination, or reduction reactions . The phenyl rings could undergo electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the polar acetamide group could enhance the compound’s solubility in polar solvents .

Future Directions

The compound could potentially be of interest in various fields, including medicinal chemistry, materials science, or synthetic chemistry, depending on its properties and reactivity . Further studies would be needed to explore these possibilities.

Properties

IUPAC Name

2-(3-methylphenyl)-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3NO/c1-11-5-4-6-12(9-11)10-15(21)20-14-8-3-2-7-13(14)16(17,18)19/h2-9H,10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSCVZESHTFMBJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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